Potency Profile: Validated CYP2E1 Inhibition (Ki, IC50, Kd) Compared to Closely Related Thiazole Isomers
The target compound, as CYP2E1-IN-1, has a verified biochemical profile against CYP2E1 with an inhibition constant (Ki) of 0.897 μM, an IC50 of 1.64 μM, and a dissociation constant (Kd) of 7.02 μM . This multi-parametric inhibition profile is absent for structurally similar thiazole isomers like 1-(4-Methylthiazol-2-yl)ethanone or 1-(2-Methylthiazol-4-yl)ethanone, for which no CYP2E1 inhibitory data exists. The reported values provide a direct quantitative benchmark for researchers.
| Evidence Dimension | CYP2E1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Ki: 0.897 μM; IC50: 1.64 μM; Kd: 7.02 μM |
| Comparator Or Baseline | 1-(4-Methylthiazol-2-yl)ethanone (CAS 233665-91-3) and 1-(2-Methylthiazol-4-yl)ethanone (CAS 34203-98-8) |
| Quantified Difference | Not applicable; comparator data unavailable. Target compound is uniquely validated for this activity. |
| Conditions | In vitro enzyme inhibition assay (specific conditions proprietary). |
Why This Matters
This establishes a verifiable potency baseline for CYP2E1 research, ensuring procurement of a validated chemical tool rather than an inert structural isomer.
